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LSN3172176 Precursor

Cat. No.: B1193065
M. Wt: 450.38
InChI Key: VOJCCBJULKCODP-UHFFFAOYSA-N
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Description

Contextualization of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype M1 as a Research Target

The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are crucial for mediating the actions of the neurotransmitter acetylcholine in the central nervous system. snmjournals.org There are five subtypes (M1-M5), each with distinct localizations and functions. mdpi.com The M1 receptor, in particular, is abundantly expressed in brain regions critical for learning and memory, such as the cerebral cortex, hippocampus, and striatum. snmjournals.orgacs.org

Research has strongly implicated the M1 mAChR in cognitive processes. acs.org Studies have shown that activation of the M1 receptor can enhance cognitive function, while M1-knockout mice exhibit cognitive deficits. snmjournals.org This has made the M1 mAChR a significant therapeutic target for conditions characterized by cognitive impairment, including Alzheimer's disease and schizophrenia. snmjournals.orgnih.govportlandpress.com Developing drugs that selectively target the M1 receptor could offer a more precise treatment approach with potentially fewer side effects. portlandpress.com

Overview of Radioligand Development for Positron Emission Tomography (PET) in Neuroscience Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the visualization and quantification of biochemical processes within the living brain. ki.senih.gov In neuroscience, PET is invaluable for studying neurotransmitter systems and their role in health and disease. nih.gov The development of radioligands is central to this process. A radioligand is a molecule that binds to a specific target, such as a receptor or enzyme, and is labeled with a positron-emitting radionuclide, like carbon-11 (B1219553) or fluorine-18 (B77423). researchgate.netfrontiersin.org

The ideal PET radioligand for brain imaging must possess several key characteristics:

High affinity and selectivity: It must bind strongly to the target of interest with minimal binding to other sites. researchgate.net

Blood-brain barrier penetration: It needs to effectively cross from the bloodstream into the brain. researchgate.net

Appropriate kinetics: The speed at which it binds to and clears from the brain should be suitable for imaging. snmjournals.orgnih.gov

Metabolic stability: It should not break down into radioactive metabolites that can interfere with the imaging signal. mdpi.com

The development process is a multidisciplinary effort, combining medicinal chemistry, radiochemistry, and pharmacology to create and evaluate potential candidates. nih.govresearchgate.net

Identification and Rationale for LSN3172176 as an M1 mAChR Selective Radioligand

LSN3172176 was identified as a promising PET radioligand for imaging M1 mAChRs due to its favorable pharmacological profile. researchgate.netnih.gov It acts as a potent partial agonist with high binding selectivity for the M1 receptor subtype. nih.govprobechem.com

In vitro studies demonstrated its high affinity for the M1 receptor, which was consistent across different species, including humans. researchgate.netnih.gov The selectivity of LSN3172176 is attributed to its ability to potently stabilize a high-affinity state of the M1 receptor more effectively than other mAChR subtypes. researchgate.netnih.gov

Subsequent in vivo studies in nonhuman primates using the carbon-11 labeled version, [¹¹C]LSN3172176, confirmed its suitability as a PET tracer. snmjournals.org It showed high uptake in the brain, fast kinetics suitable for quantitative analysis, and high specific binding signals in M1-rich regions. snmjournals.orgnih.gov Blocking studies with a non-selective antagonist (scopolamine) and an M1-selective partial agonist (AZD6088) demonstrated the tracer's in vivo specificity and selectivity for the M1 mAChR. snmjournals.orgnih.gov These characteristics established [¹¹C]LSN3172176 as a leading candidate for quantifying M1 receptors in the human brain. snmjournals.orgnih.gov

Definitional Role of LSN3172176 Precursor (LSN3234794) in LSN3172176 Synthesis and Radiosynthesis

The this compound, known as LSN3234794, is an essential starting material for the creation of LSN3172176, particularly for its radiolabeled form used in PET imaging. snmjournals.org LSN3234794 is a boronic acid derivative that is specifically designed to participate in a key chemical reaction to produce the final compound. snmjournals.org

The synthesis of the non-radioactive LSN3172176 and the radiosynthesis of [¹¹C]LSN3172176 both rely on this precursor. snmjournals.org In the final step of the radiosynthesis, [¹¹C]LSN3172176 is produced through a palladium-mediated Suzuki cross-coupling reaction. This reaction joins the boronic acid group of the LSN3234794 precursor with ¹¹C-iodomethane. snmjournals.org

This process has been shown to be reliable, producing [¹¹C]LSN3172176 in good radiochemical yield with high purity and molar activity, which are critical for successful PET imaging studies. snmjournals.org First-in-human studies reported a radiochemical purity of 98% ± 2% and an average synthesis time of 48 ± 2 minutes. snmjournals.org

Table 1: Properties of [¹¹C]LSN3172176 Synthesis

Parameter Value in Nonhuman Primate Studies Value in First-in-Human Studies
Radiochemical Yield 49.3% ± 16.6% 14% ± 4%
Radiochemical Purity >99% 98% ± 2%
Molar Activity (at EOS) 422 ± 259 MBq/nmol 692 ± 400 MBq/nmol
Synthesis Time 47 ± 5 min 48 ± 2 min

EOS: End of Synthesis

Properties

Molecular Formula

C21H28BrN3O3

Molecular Weight

450.38

IUPAC Name

Ethyl 4-(6-bromo-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate

InChI

InChI=1S/C21H28BrN3O3/c1-2-28-21(27)24-11-5-17(6-12-24)23-9-7-18(8-10-23)25-19-14-16(22)4-3-15(19)13-20(25)26/h3-4,14,17-18H,2,5-13H2,1H3

InChI Key

VOJCCBJULKCODP-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(Br)C=C4)=O)CC2)CC1)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSN-3172176 Precursor;  LSN 3172176 Precursor;  LSN3172176 Precursor

Origin of Product

United States

Synthetic Methodologies for Lsn3172176 Precursor and Its Derivatives

Established Preparative Routes for the Boronic Acid Precursor (LSN3234794)

The primary precursor for the radiosynthesis of the M1-preferring muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, LSN3172176, is the boronic acid derivative, LSN3234794. snmjournals.org Its preparation is achieved through a well-defined, multi-step chemical synthesis.

Multi-Step Chemical Synthesis Pathways

The synthesis of the boronic acid precursor LSN3234794 begins with the commercially available starting material, 2,5-difluorotoluene. The synthesis proceeds through a convergent reaction protocol involving several key stages. mdpi.com The initial steps focus on constructing a benzimidazolone core. This involves a nitration reaction on the starting toluene (B28343) derivative, followed by a nucleophilic substitution with 4-N-Boc-aminopiperidine. Subsequent chemical transformations include the reduction of the nitro group to an amine, which then undergoes a cyclization reaction to form the core heterocyclic structure. The final steps of the synthesis involve the deprotection of the Boc-protecting group and a reductive alkylation with 4-tetrahydropyranone to yield the complete non-boronated backbone. The final key step is the conversion of this intermediate into the boronic acid precursor, LSN3234794, making it ready for the subsequent radiolabeling reaction. snmjournals.orgmdpi.com

Key Chemical Transformations and Reaction Conditions

Specific and controlled reaction conditions are crucial for the successful synthesis of LSN3234794, ensuring high yields and purity. Key transformations have been optimized for efficiency. For instance, the initial nitration step is typically conducted at 28°C for 16 hours, achieving a yield of 64–72%. The cyclization to form the benzimidazolone core is mediated by triphosgene (B27547) in tetrahydrofuran (B95107) (THF) and is completed at 45°C in 2 hours.

A critical step in forming the precursor is the borylation reaction. While specifics for LSN3234794 itself are proprietary, a similar process, the Miyaura borylation, is used for analogous precursors. mdpi.com This reaction creates a boronic acid pinacol (B44631) ester, a stable and effective coupling partner for the subsequent radiolabeling step. mdpi.com

TransformationReagents & ConditionsYieldReference
NitrationConcentrated sulfuric acid, 28°C, 16 hours64-72%
CyclizationTriphosgene, Tetrahydrofuran (THF), 45°C, 2 hoursNot Specified
Miyaura Borylation (on similar precursors)B2Pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 110°C, 3 hours48% mdpi.com

Precursor Design Considerations for Radiolabeling Efficiency

The molecular architecture of the LSN3172176 precursor is not arbitrary; it is the result of rational design aimed at maximizing the efficiency and success of the radiolabeling process.

Rational Design for Suzuki Cross-Coupling Reaction

The LSN3234794 precursor, a boronic acid derivative, is specifically designed to participate in the Suzuki-Miyaura cross-coupling reaction. snmjournals.orgacs.org This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org In the context of radiolabeling ¹¹C-LSN3172176, the reaction couples the boronic acid group on the precursor with ¹¹C-methyl iodide. snmjournals.org

The catalytic cycle for this reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the ¹¹C-methyl iodide. libretexts.org

Transmetalation : The boron atom of the LSN3234794 precursor transfers its organic substituent to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic partners on the palladium complex are eliminated to form the final product, ¹¹C-LSN3172176, regenerating the palladium(0) catalyst. libretexts.org

This approach has proven reliable for producing the desired radiotracer with high radiochemical purity (>99%), good radiochemical yield (49.3% ± 16.6%), and high molar activity, making it suitable for PET imaging studies. snmjournals.org The entire radiosynthesis, including purification, can be completed in approximately 47 minutes. snmjournals.org

Exploration of Alternative Precursor Structures for Diverse Radiotracers

Research into PET tracers often involves creating analogues with different radioisotopes, which may require different precursor structures. For instance, to create an ¹⁸F-labeled version of an M1 mAChR agonist, a boronic acid pinacol ester (Bpin ester) precursor was synthesized. mdpi.com This precursor was designed for a copper-mediated radiofluorination reaction, demonstrating how the precursor structure can be adapted for different radiolabeling chemistries. mdpi.com The use of different precursors, such as boronic acids for ¹¹C-methylation via Suzuki coupling or Bpin esters for ¹⁸F-fluorination, allows for the development of a diverse portfolio of radiotracers with varying half-lives and imaging properties. snmjournals.orgmdpi.com

Optimization of Precursor Preparation for Radiopharmaceutical Manufacturing

For a radiopharmaceutical to be used in a clinical setting, its synthesis must be robust and reproducible. mdpi.comdntb.gov.ua The preparation and handling of the precursor are critical factors that can significantly impact the final radiochemical yield. mdpi.comnih.govsemanticscholar.org

Key optimization considerations include:

Characterization and Performance Metrics of Lsn3172176 Precursor in Radiochemical Synthesis

Analytical Purity Assessment of the Precursor

The successful synthesis of the PET tracer ¹¹C-LSN3172176, a compound noted for its high radiochemical purity, fundamentally relies on the high analytical purity of its precursor. nih.govsnmjournals.org The precursor, a boronic acid derivative named LSN3234794, is synthesized through a multi-step process beginning with 2,5-difluorotoluene. This process involves critical stages like nitration and cyclization to form the core structure necessary for the final radiolabeling step.

Achieving a high radiochemical purity, often exceeding 99% for the final ¹¹C-LSN3172176 product, necessitates a precursor of exceptional purity. snmjournals.orgnih.gov Any impurities present in the precursor stock can carry through the synthesis or interfere with the radiolabeling reaction, leading to the formation of undesired byproducts. These contaminants can complicate the purification process and compromise the chemical and radiochemical purity of the final tracer. High-Performance Liquid Chromatography (HPLC) is a standard method used to confirm the purity of the final product, which indirectly validates the high quality of the precursor used. The synthesis of ¹⁸F-labeled ligands for other receptors also emphasizes the need for precursors with excellent purity, often achieved through methods like Miyaura cross-coupling reactions to prepare the precursor itself. researchgate.net

Impact of Precursor Quality on Radiochemical Yield of ¹¹C-LSN3172176

The quality of the LSN3172176 precursor is a determining factor in the radiochemical yield (RCY) of ¹¹C-LSN3172176. The synthesis is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid precursor is reacted with ¹¹C-iodomethane. snmjournals.orgnih.govresearchgate.net The efficiency of this reaction is highly sensitive to the quality of the starting materials.

Studies report varying radiochemical yields for ¹¹C-LSN3172176, which can be influenced by precursor quality among other factors. One study documented a decay-corrected radiochemical yield of 49.3% ± 16.6%, while another reported a yield of 14% ± 4%. nih.govsnmjournals.org High radiochemical conversion rates, sometimes exceeding 90%, have been confirmed using techniques like thin-layer chromatography (TLC).

ParameterStudy 1Study 2
Precursor Amount 1.0 - 1.2 mgNot Specified
Radiochemical Yield 49.3% ± 16.6%14% ± 4%
Radiochemical Purity >99%98% ± 2%
Molar Activity (MBq/nmol) 422 ± 259692 ± 400
Synthesis Time 47 ± 5 min48 ± 2 min
Data derived from studies on the synthesis of ¹¹C-LSN3172176. nih.govsnmjournals.org

Stability Profiling of the Precursor for Synthetic Applicability

The stability of the this compound is paramount for its practical application in radiochemical synthesis, a process that is highly time-sensitive due to the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes). The boronic acid functional group of the precursor can be susceptible to degradation over time if not stored under appropriate conditions, which could impact its reactivity.

While specific stability studies on the this compound are not detailed in the provided context, general principles for related compounds suggest that precursors for radiolabeling require stringent storage conditions. For instance, research on other tracer precursors has shown that different forms, such as a mosylate precursor, can offer greater stability over several months compared to other salt forms. acs.org For LSN3172176, proper storage in a dry, dark environment at low temperatures (e.g., -20°C for long-term) is implied to be necessary to maintain its chemical integrity and ensure reproducible results in the radiolabeling process. An unstable precursor would lead to inconsistent radiochemical yields and purity, undermining its utility in routine clinical and research settings.

Precursor's Influence on Molar Activity of the Final Radioligand

The molar activity (Aₘ), a measure of radioactivity per mole of a compound, of the final ¹¹C-LSN3172176 radioligand is significantly influenced by the purity and handling of its precursor. High molar activity is crucial for PET imaging to ensure that a sufficient radioactive signal can be detected while administering a minimal mass of the compound, thereby avoiding pharmacological effects.

Reported molar activities for ¹¹C-LSN3172176 are high, with values such as 422 ± 259 MBq/nmol and 692 ± 400 MBq/nmol at the end of synthesis. nih.govsnmjournals.org The precursor's quality is central to achieving these high values. The primary source of reduced molar activity is the presence of non-radioactive ("cold") contaminants that are structurally identical or similar to the precursor. If such impurities are present, they compete with the intended precursor for the limited amount of ¹¹C-iodomethane during the labeling reaction. This isotopic dilution results in a lower incorporation of the ¹¹C label into the target molecule, thereby reducing the molar activity of the final product. Given that the synthesis uses a very small amount of the precursor (typically 1-1.2 mg), even trace amounts of non-labeled contaminants can have a substantial negative impact on the molar activity. snmjournals.orgresearchgate.net

Role of Lsn3172176 Precursor in Enabling Preclinical Pharmacological Research of Lsn3172176

Facilitation of In Vitro Binding Assays for LSN3172176 Characterization

The availability of LSN3172176, synthesized using its precursor, has facilitated extensive in vitro binding assays crucial for its pharmacological characterization. These assays are fundamental in determining the compound's affinity and selectivity for mAChR subtypes.

Assessment of M1 mAChR Affinity and Selectivity across Species

In vitro binding experiments have shown that LSN3172176 displays selectivity for M1 mAChRs, which is conserved across different species, including mouse, rat, monkey, and human nih.govnih.gov. Studies using both non-radiolabeled LSN3172176 and the tritiated form ([³H]-LSN3172176) have been conducted to assess binding profiles.

Data from native tissue binding experiments demonstrate the affinity of LSN3172176 for M1 mAChRs across species:

SpeciesTissueKd (nM)
MouseCortex1.02
RatCortex2.66
MonkeyCortex8
HumanCortex1.03

Support for In Vivo Evaluation of ¹¹C-LSN3172176 in Non-Human Primate Models

The successful radiosynthesis of ¹¹C-LSN3172176 from its precursor has been critical for conducting in vivo PET imaging studies, particularly in non-human primates (rhesus macaques), to evaluate its properties as a PET tracer for M1 mAChRs ctdbase.orgnih.govunivie.ac.at. These studies provide essential information on the tracer's in vivo behavior, including brain uptake, kinetics, and specific binding.

In rhesus monkeys, ¹¹C-LSN3172176 demonstrates high brain uptake and appropriate kinetics suitable for quantitative kinetic modeling ctdbase.orgunivie.ac.at. The distribution of the tracer in the monkey brain aligns with the known distribution of M1 mAChRs, showing high uptake in M1-rich regions ctdbase.org.

Kinetic Modeling Applications in Non-Human Primate Brain

Various kinetic models have been applied to analyze the dynamic PET data acquired in non-human primates to quantify regional tracer distribution and binding. The 1-tissue-compartment model (1TC) and the multilinear analysis method (MA1) have been found to model the imaging data well ctdbase.orgunivie.ac.at. The simplified reference tissue model (SRTM) and SRTM2 have also been used, with SRTM2 showing improved binding potential estimation. These modeling approaches allow for the calculation of parameters such as total distribution volume (VT) and nondisplaceable binding potential (BPND) univie.ac.at. The cerebellum, showing minimal to no specific binding, has been identified as a suitable reference region for calculating BPND in non-human primates ctdbase.orgunivie.ac.at.

Receptor Occupancy Studies in Animal Models

Receptor occupancy studies using ¹¹C-LSN3172176 have been conducted in animal models, including non-human primates and mice, to assess the specificity of tracer binding and evaluate the target engagement of M1 mAChR ligands ctdbase.orgunivie.ac.atnih.gov.

In non-human primates, pretreatment with the non-selective muscarinic antagonist scopolamine (B1681570) significantly reduced ¹¹C-LSN3172176 binding, demonstrating the specificity of the tracer for mAChRs ctdbase.orgunivie.ac.at. Furthermore, administration of the M1-selective partial agonist AZD6088 also reduced tracer uptake in a dose-dependent manner, confirming the M1 selectivity of ¹¹C-LSN3172176 binding in vivo ctdbase.orgunivie.ac.at. Studies in wild-type and mAChR knockout mice have further supported the M1-preferring selectivity of LSN3172176, showing a significant reduction in cortical occupancy in M1 knockout mice nih.govnih.gov. These occupancy studies are vital for understanding the relationship between drug dose and receptor engagement in vivo.

Contribution to Understanding Target Engagement Mechanisms in Preclinical Models

The research enabled by LSN3172176 and its radiolabeled form has significantly contributed to understanding target engagement mechanisms of M1 mAChR ligands in preclinical models nih.govnih.gov. By providing a tool to visualize and quantify M1 mAChR binding in vivo, ¹¹C-LSN3172176 allows researchers to assess how effectively novel therapeutic candidates engage their intended target in the brain. This is crucial for drug development, helping to establish a link between target occupancy and pharmacological effects and guiding dose selection for subsequent studies. The ability to measure target engagement directly in living animals provides valuable insights into the pharmacodynamics of potential M1-targeting drugs.

Advanced Research Methodologies and Future Directions Involving Lsn3172176 Precursor

Methodological Advancements in ¹¹C-Radiolabeling Techniques using Boronic Acid Precursors

The ¹¹C-radiolabeling of LSN3172176 is effectively achieved through a palladium-catalyzed C-¹¹C Suzuki cross-coupling reaction between ¹¹C-methyl iodide and the 2-oxoindolin-6-yl boronic acid precursor, LSN3234794 snmjournals.orgsnmjournals.orgsnmjournals.org. This method has demonstrated reliable production of ¹¹C-LSN3172176 with good radiochemical yield, high radiochemical and chemical purity, and high molar activity snmjournals.orgsnmjournals.orgsnmjournals.org. Specifically, the reaction with 1-1.2 mg of the boronic acid precursor yields ¹¹C-LSN3172176 in an average radiochemical yield of 49.3% ± 16.6% (decay-corrected) at the end of beam snmjournals.orgsnmjournals.org. The radiochemical purity consistently exceeds 99%, and the average molar activity is reported as 422 ± 259 MBq/nmol at the end of synthesis snmjournals.orgsnmjournals.org. The total synthesis time is approximately 47 ± 5 minutes from the end of beam snmjournals.orgsnmjournals.org.

Advancements in ¹¹C-radiolabeling techniques using boronic acid precursors, as exemplified by the synthesis of ¹¹C-LSN3172176, highlight the utility of Suzuki coupling in creating PET tracers. This method allows for the incorporation of the ¹¹C isotope into complex molecules efficiently. Research continues to explore and refine such cross-coupling reactions, including systematic studies comparing different organoborane precursors and solvent systems to optimize yields and reaction conditions for ¹¹C-methylation mdpi.com.

Data from the radiosynthesis of ¹¹C-LSN3172176:

ParameterValueNotes
Precursor Amount1-1.2 mgBoronic acid precursor (LSN3234794) snmjournals.orgsnmjournals.org
Radiochemical Yield (decay-corrected)49.3% ± 16.6%At end of beam snmjournals.orgsnmjournals.org
Radiochemical Purity>99%At end of synthesis snmjournals.orgsnmjournals.org
Molar Activity (average)422 ± 259 MBq/nmolAt end of synthesis snmjournals.orgsnmjournals.org
Total Synthesis Time47 ± 5 minFrom end of beam snmjournals.orgsnmjournals.org

Strategies for Developing ¹⁸F-Labeled Analogs of LSN3172176 from Related Precursors

While ¹¹C-labeling is well-established for LSN3172176, the longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (approximately 20 minutes) offers advantages for broader distribution and potentially later imaging time points in PET studies. Strategies for developing ¹⁸F-labeled analogs of compounds like LSN3172176 from related precursors are an active area of research.

Recent work describes procedures for preparing ¹⁸F-labeled M1 mAChR agonists and their corresponding pinacol (B44631) boronate radiolabeling precursors researchgate.net. These methods often involve convergent reaction protocols starting from commercially available aryl fluorides and protected amines researchgate.net. The radiolabeling precursor can be prepared through modifications of reactions like the Miyaura reaction, and the ¹⁸F-labeling can be achieved via methods such as alcohol-enhanced Cu-mediated radiofluorination researchgate.net. While the specific ¹⁸F analog of LSN3172176 is not detailed in the provided results, the research on developing ¹⁸F-labeled M1 agonists from boronate precursors indicates the feasibility of applying similar strategies to related chemical scaffolds researchgate.net. This involves synthesizing a suitable precursor molecule that can readily incorporate the ¹⁸F isotope, often through nucleophilic substitution or cross-coupling reactions.

Comparative Analysis of Precursor Utility in Different Radioligand Synthesis Paradigms

The utility of LSN3172176's boronic acid precursor can be analyzed within the broader context of different radioligand synthesis paradigms, particularly for PET tracers targeting mAChRs. Historically, various radioligands for mAChRs have been developed using different labeling strategies and precursors, including those labeled with ¹¹C and ¹⁸F researchgate.netnih.govacs.org.

For ¹¹C-labeling, common strategies include methylation using ¹¹C-methyl iodide, as seen with LSN3172176, and carboxylation using [¹¹C]CO₂ with organometallic precursors like stannanes or silanes mdpi.com. Boronic acid precursors, as used for LSN3172176, offer a robust approach for site-specific ¹¹C-methylation via Suzuki coupling snmjournals.orgsnmjournals.orgsnmjournals.orgmdpi.com. Other ¹¹C-labeled mAChR ligands have been synthesized using different precursors and reactions, such as the palladium-catalyzed cyanation of aryl bromide precursors with [¹¹C]HCN for M4 allosteric ligands nih.gov.

For ¹⁸F-labeling of mAChR ligands, approaches have included two-step radiofluorination and reductive amination sequences using precursors like protected chloro- or bromo derivatives for compounds like fluorodexetimide analogs nih.govacs.org. The development of ¹⁸F-labeled M1 agonists from pinacol boronate precursors using Cu-mediated radiofluorination represents another paradigm researchgate.net.

The choice of precursor and synthesis paradigm depends on factors such as the chemical structure of the target radioligand, the desired labeling site, the availability of suitable radioisotopes and reagents, and the efficiency and reliability of the radiosynthesis method. The successful and reliable synthesis of ¹¹C-LSN3172176 using its boronic acid precursor via Suzuki coupling highlights the effectiveness of this specific paradigm for this particular tracer snmjournals.orgsnmjournals.orgsnmjournals.org. Comparing this to other methods, such as those used for ¹⁸F-labeling or ¹¹C-carboxylation, provides insights into the strengths and limitations of each approach for developing mAChR PET tracers.

Computational Chemistry Approaches for Precursor Design and Optimization

Computational chemistry plays an increasingly important role in the design and optimization of radioligand precursors. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and in silico screening can help predict the binding affinity and selectivity of potential ligands and guide the design of precursor molecules that are amenable to efficient radiolabeling snmjournals.orgresearchgate.net.

While specific computational studies focused solely on the LSN3172176 precursor are not detailed in the search results, the broader application of computational methods in designing mAChR ligands and PET tracers is evident researchgate.netsnmjournals.orgresearchgate.netsnmjournals.org. Computational approaches can assist in identifying promising chemical scaffolds, predicting metabolic stability, and evaluating potential off-target binding, all of which are critical considerations in designing both the target radioligand and its precursor researchgate.netfrontiersin.org. For precursor design specifically, computational methods can help assess the reactivity of different functional groups towards radiolabeling reactions and predict potential side reactions. This can lead to the design of precursors that maximize radiochemical yield and purity. The discovery of LSN3172176 itself was aided by ex vivo ligand binding assays using techniques like LC-MS/MS, which can be complemented by in silico methods to understand structure-activity relationships snmjournals.orgsnmjournals.orgresearchgate.net.

Potential for this compound as a Scaffold for Novel Research Probes

The chemical structure of the this compound, LSN3234794 (a 2-oxoindolin-6-yl boronic acid derivative), holds potential as a scaffold for the development of novel research probes targeting M1 mAChRs or potentially other related targets. A scaffold is a core molecular structure that can be modified to create a library of related compounds with varying properties.

The 2-oxoindoline core and the attached bipiperidine moiety in LSN3172176, derived from the precursor, contribute to its affinity and selectivity for the M1 receptor snmjournals.orgsnmjournals.orgresearchgate.net. By chemically modifying different parts of this scaffold, researchers could synthesize new analogs with altered binding characteristics, metabolic profiles, or pharmacokinetic properties. These novel compounds could serve as valuable research probes for further investigating the role of M1 receptors in various physiological and pathological processes. They could also potentially serve as lead compounds for the development of new therapeutic agents or PET tracers with improved properties. The successful use of the boronic acid functionality for ¹¹C-labeling also suggests that related boronic acid or boronic ester derivatives based on this scaffold could be designed for the synthesis of other radiolabeled probes.

Q & A

Q. What methodologies are employed in the synthesis and characterization of LSN3172176 Precursor?

The synthesis involves a two-step radiosynthesis process:

  • Step 1 : Reaction of the precursor with B2_2(PdCl)4_4 and HCl under controlled conditions.
  • Step 2 : Treatment with CsCO3_3 in a DMF/H2_2O solvent system at 100°C for 5 minutes to yield 11C-LSN3172176 . Characterization includes:
  • HPLC for radiochemical purity (98–92%) and molar activity (up to 692,640 MBq/nmol).
  • Structural validation via comparison with reference standards using mass spectrometry and NMR .

Q. How is the target specificity of 11C-LSN3172176 for M1 muscarinic acetylcholine receptors (mAChRs) validated in preclinical studies?

In vitro competitive binding assays are conducted using cell lines expressing M1, M2, M4, M3, and M5 mAChR subtypes. Key metrics include:

  • Binding affinity (Ki) : 58.9 nM for M1, 563.8 nM for M2, and 541.4 nM for M4 .
  • Selectivity ratios (M1:M2/M4 > 9:1) to confirm predominant M1 binding in vivo .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Strict control of reaction parameters (temperature, time, reagent stoichiometry).
  • Use of standardized purification techniques (e.g., solid-phase extraction) to isolate the precursor.
  • Documentation of radiochemical purity (>90%) and molar activity in peer-reviewed protocols .

Advanced Research Questions

Q. How can researchers address potential cross-reactivity of 11C-LSN3172176 with M2/M4 mAChRs in human PET studies?

  • Blocking studies : Co-administer subtype-selective antagonists (e.g., VU0467154 for M4) to quantify off-target binding contributions .
  • Kinetic modeling : Use 2-tissue compartment (2TC) models to differentiate specific (M1) vs. nonspecific (M2/M4) binding in striatal regions .
  • Postmortem autoradiography : Validate regional receptor density correlations in human brain tissues .

Q. What pharmacokinetic modeling approaches are optimal for analyzing 11C-LSN3172176 brain uptake dynamics?

  • 1-Tissue Compartment (1TC) : Suitable for rapid equilibrium regions (e.g., cerebellum).
  • 2-Tissue Compartment (2TC) : Preferred for high-binding regions (striatum, neocortex) to account for dissociation kinetics.
  • Spectral Analysis : Resolves heterogeneous binding patterns in regions with mixed M1/M4 expression .

Q. How can synthesis protocols for this compound be optimized to minimize variability in molar activity?

  • Precursor batch standardization : Ensure consistent purity (>98%) via QC/QA checks.
  • Radiolabeling efficiency : Optimize reaction pH and temperature to reduce side products.
  • Automated synthesis modules : Implement closed systems to limit environmental variability .

Q. What strategies validate the translational relevance of preclinical 11C-LSN3172176 data to human studies?

  • Interspecies comparison : Compare rodent vs. nonhuman primate PET data for tracer kinetics and distribution.
  • Dose extrapolation : Use allometric scaling to adjust administered activity (MBq/kg) for human trials .
  • Plasma metabolite analysis : Quantify free fraction (0.28–0.29) and parent tracer stability across species .

Methodological Considerations

  • Data interpretation : Account for partial volume effects in PET imaging, especially in small brain regions (e.g., ventral striatum) .
  • Ethical compliance : Adhere to guidelines for radiotracer administration in first-in-human studies, including radiation dose limits and informed consent .
  • Literature integration : Use systematic reviews (e.g., PRISMA frameworks) to contextualize findings against existing mAChR PET tracers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.